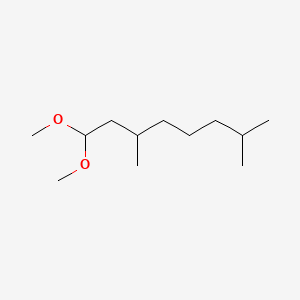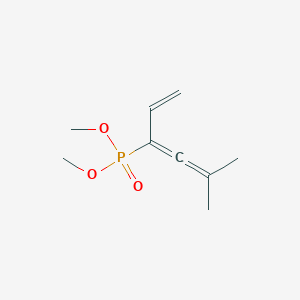
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated triene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate can be synthesized through a series of organic reactions. One common method involves the [2,3]-sigmatropic rearrangement of alkenynyl phosphinites. This reaction is typically initiated by the reaction of 2-methylhex-5-en-3-yn-2-ol with diphenylchlorophosphine, forming the intermediate alkenynyl phosphinite, which then undergoes rearrangement to yield the desired phosphonate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The conjugated triene system can participate in electrophilic addition reactions, forming cyclized products.
Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form cycloadducts.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophilic reagents include halogens and acids, which add to the double bonds of the triene system.
Dienophiles: In Diels-Alder reactions, common dienophiles include maleic anhydride and substituted maleimides.
Major Products
Cyclized Products: Electrophilic addition reactions often result in the formation of heterocyclic compounds.
Cycloadducts: Diels-Alder reactions yield cycloadducts with exocyclic double bonds.
Aplicaciones Científicas De Investigación
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: Its reactivity and structural characteristics allow it to be used in studies of enzyme mechanisms and other biological processes.
Mecanismo De Acción
The mechanism of action of Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate involves its reactivity with various electrophiles and nucleophiles. The conjugated triene system allows for multiple reaction pathways, including cyclization and addition reactions. The phosphonate group can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide: Similar in structure but contains a phosphine oxide group instead of a phosphonate group.
Vinylallenyl phosphine oxides: These compounds have similar conjugated systems and reactivity profiles.
Uniqueness
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is unique due to its specific combination of a conjugated triene system and a phosphonate group.
Propiedades
Número CAS |
72508-62-4 |
|---|---|
Fórmula molecular |
C9H15O3P |
Peso molecular |
202.19 g/mol |
InChI |
InChI=1S/C9H15O3P/c1-6-9(7-8(2)3)13(10,11-4)12-5/h6H,1H2,2-5H3 |
Clave InChI |
WSBNSBKNWZQDEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=C(C=C)P(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



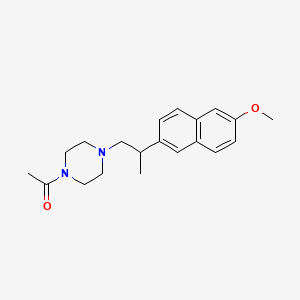
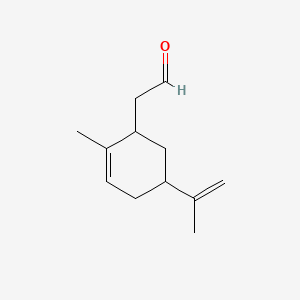


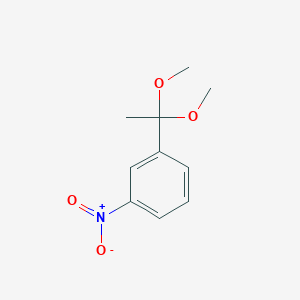
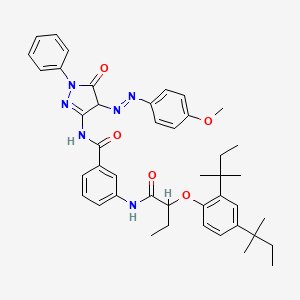
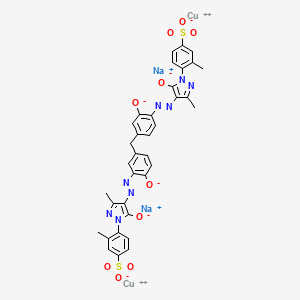

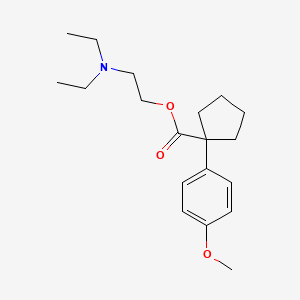

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
